molecular formula C62H111N11O12 B13926641 Cyclosporine A-D3

Cyclosporine A-D3

Cat. No.: B13926641
M. Wt: 1205.6 g/mol
InChI Key: DDPJWUQJQMKQIF-YAXNHWTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine A-D3 involves the incorporation of deuterium atoms into the cyclosporine A molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps involve the formation of the cyclic peptide structure and the selective introduction of deuterium at specific positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using the fungus Tolypocladium inflatum. The fermentation broth is then subjected to extraction and purification processes to isolate cyclosporine A, which is subsequently modified to introduce deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Cyclosporine A-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Cyclosporine A-D3 has a wide range of scientific research applications:

Mechanism of Action

Cyclosporine A-D3 exerts its effects by inhibiting the activity of calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines. The primary molecular targets are T-lymphocytes, and the pathway involves the formation of a complex with cyclophilin, which then binds to and inhibits calcineurin .

Comparison with Similar Compounds

Uniqueness: Cyclosporine A-D3 is unique due to its deuterium-labeled structure, which allows for precise tracking and study in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily obtainable with non-labeled compounds .

Properties

Molecular Formula

C62H111N11O12

Molecular Weight

1205.6 g/mol

IUPAC Name

(3S,6S,9R,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-33-[(E,1R,2R)-5,5,5-trideuterio-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O12/c1-25-27-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-49(74)68(19)44(28-34(3)4)55(78)66-50(39(13)14)62(85)69(20)45(29-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(30-36(7)8)59(82)71(22)47(31-37(9)10)60(83)72(23)48(32-38(11)12)61(84)73(51)24/h25,27,34-48,50-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46-,47+,48+,50+,51+,52-/m1/s1/i1D3

InChI Key

DDPJWUQJQMKQIF-YAXNHWTCSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C=C/[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C=CC)O)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

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